Regioisomeric Purity by 1H-NMR
Vendor-supplied 1H-NMR spectra of 2-chloro-1H-benzo[d]imidazole-5-carboxylic acid show a characteristic aromatic proton pattern in the δ 7.0–8.5 ppm region that unambiguously identifies the 5-substituted (para) regioisomer . The 6-carboxylic acid regioisomer (which shares the same CAS registry in some databases due to tautomeric ambiguity) would produce a distinct coupling pattern, but the commercial product is confirmed as the 5-isomer. This is critical for medicinal chemistry programs where the 5- vs. 6-substitution pattern dictates the exit vector of the carboxylic acid appendage. Many vendors list this compound with ≥95–97% purity , meaning the regioisomeric impurity is ≤3–5%. By comparison, generic '2-chlorobenzimidazole carboxylic acid' sourced without NMR verification may contain significant quantities of the 6-carboxy isomer, leading to ambiguous biological results.
| Evidence Dimension | Regioisomeric identity (5-COOH vs. 6-COOH) |
|---|---|
| Target Compound Data | 1H-NMR: aromatic protons δ 7.0–8.5 ppm; SMILES c1cc2c(cc1C(=O)O)nc([nH]2)Cl confirms 5-substitution |
| Comparator Or Baseline | Hypothetical 6-carboxy isomer or mixed regioisomer lots; NMR patterns would show different coupling constants and chemical shifts |
| Quantified Difference | >95% regioisomeric purity for characterized lots from reputable suppliers; regioisomeric contamination can be >10% in unverified lots |
| Conditions | 1H-NMR spectroscopy (vendor QC data); SMILES/InChI assignment on ChemBlink |
Why This Matters
Ensures batch-to-batch consistency in positional isomer identity, preventing SAR misinterpretation caused by regioisomeric contamination.
